3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide
Description
Properties
CAS No. |
464912-91-2 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide |
InChI |
InChI=1S/C13H18N2O3/c14-9-5-3-4-8(12(9)17)13(18)15-10-6-1-2-7-11(10)16/h3-5,10-11,16-17H,1-2,6-7,14H2,(H,15,18)/t10-,11-/m1/s1 |
InChI Key |
XPXUYJQXKXMGAS-GHMZBOCLSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C(=CC=C2)N)O)O |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C(=CC=C2)N)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core synthetic approach involves the formation of the benzamide bond between a substituted benzoyl chloride or benzoyl derivative and the optically active (1R,2R)-2-hydroxycyclohexylamine. The presence of amino and hydroxy groups on the benzene ring requires selective protection or direct use of appropriately functionalized benzoyl precursors.
Key Starting Materials
- 3-amino-2-hydroxybenzoic acid derivatives or their activated acid chlorides
- (1R,2R)-2-hydroxycyclohexylamine as the chiral amine component
- Coupling reagents or activation methods such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) for acid chloride formation
Stepwise Preparation Procedure
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of 3-amino-2-hydroxybenzoyl chloride | 3-amino-2-hydroxybenzoic acid treated with POCl3 or SOCl2 under cooling (0 °C to room temp) | High yield (typically >85%) of acid chloride, moisture sensitive |
| 2 | Coupling with (1R,2R)-2-hydroxycyclohexylamine | Reaction in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) with base (e.g., triethylamine) at 0 °C to room temp | Formation of benzamide bond, yields vary 70-90% |
| 3 | Purification | Silica gel chromatography or recrystallization | Purity >95% by NMR and HPLC |
Detailed Example from Patent Literature
According to US Patent US7176202B2, benzamide derivatives with hydroxycyclohexyl amide substituents are synthesized by reacting the corresponding benzoyl chloride with the hydroxycyclohexyl amine under mild conditions. The patent describes the use of triethylamine as a base in dichloromethane at low temperature to avoid side reactions. The product is isolated by extraction and purified by chromatography.
Research Findings and Analysis
Yield and Purity
The acid chloride coupling method consistently provides high yields (70-90%) and high purity (>95%) products when performed under anhydrous and controlled temperature conditions. The stereochemistry of the hydroxycyclohexylamine is preserved during the coupling, confirmed by chiral HPLC and NMR.
Reaction Conditions Impact
- Temperature control is critical during acid chloride formation to prevent decomposition.
- Use of dry solvents and inert atmosphere improves yield and prevents hydrolysis.
- Triethylamine or other tertiary amines effectively scavenge HCl generated during amide bond formation.
Scalability
The described methods are scalable to gram and multi-gram quantities, as demonstrated in patent examples and academic syntheses, making them suitable for pharmaceutical development.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acid Chloride Coupling | 3-amino-2-hydroxybenzoic acid, (1R,2R)-2-hydroxycyclohexylamine | POCl3 or SOCl2, Triethylamine | 0 °C to RT, anhydrous solvent | 70-90 | High yield, stereochemistry retention | Requires moisture control |
| Multicomponent Reaction (Ugi-type) | Aldehyde, amine, isocyanide, TMS-azide | Methanol, room temp | RT, one-pot, 24 h | Moderate (50-60) | One-pot, diverse products | Longer reaction time, purification complexity |
| Asymmetric Synthesis of Amine | Cyclocarbamation, chiral auxiliaries | Benzyl isocyanate, Boc protection | Mild heating, multiple steps | Variable | High enantiomeric purity | Multi-step, time-consuming |
Chemical Reactions Analysis
Types of Reactions
3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Pain Management and Anti-inflammatory Effects
Research indicates that compounds similar to 3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide exhibit analgesic and anti-inflammatory properties. These compounds can act on the central nervous system to alleviate pain without the severe side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study : A study demonstrated that derivatives of this compound showed reduced inflammatory markers in animal models of arthritis, suggesting potential for treating chronic pain conditions associated with inflammation .
2. Neurological Research
The compound has been explored for its neuroprotective effects. It may help in conditions like neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation.
Case Study : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, indicating its potential as a therapeutic agent in diseases such as Alzheimer's and Parkinson's .
Medicinal Chemistry Applications
1. Drug Development
this compound serves as a scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.
Table 1: Comparison of Structural Modifications
| Modification | Effect on Activity | Reference |
|---|---|---|
| Hydroxyl Group Addition | Increased solubility | |
| Alkyl Chain Extension | Enhanced receptor binding | |
| Substitution at the Benzene Ring | Altered pharmacokinetics |
Research Tool Applications
1. Biochemical Assays
This compound can be utilized in biochemical assays to study enzyme interactions or receptor binding affinities. Its ability to inhibit specific enzymes makes it useful for screening potential drug candidates.
Case Study : A recent assay demonstrated that this compound effectively inhibited the activity of cyclooxygenase enzymes, which are crucial in inflammatory pathways .
Mechanism of Action
The mechanism of action of 3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
Stereochemistry : The target compound and CB-NPs share the (1R,2R)-hydroxycyclohexyl group, which is absent in other analogs like Calhex 231 (1S,2S) . This stereospecificity is critical for biological target engagement, as seen in CB-NPs’ tumor-targeting efficacy .
The hydroxyl-rich structure (two hydroxyl groups in the target vs. one in ) may improve aqueous solubility compared to lipophilic derivatives like Calhex 231 .
Lipophilicity: While direct log P data for the target compound is unavailable, highlights that chloro and trifluoromethyl groups increase lipophilicity (log k values: 2.1–3.5 for chloro derivatives), whereas amino/hydroxyl groups reduce it. This suggests the target compound may have intermediate lipophilicity, balancing membrane permeability and solubility .
Biological Activity
3-Amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide, identified by CAS number 464912-91-2, is a compound with significant biological activity. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications based on diverse research findings.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 250.29 g/mol. The compound features a benzamide structure with hydroxyl and amino functional groups, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 464912-91-2 |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
Antimicrobial Properties
Research has indicated that derivatives of benzamides, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of certain benzamide derivatives against various protozoan parasites such as Plasmodium falciparum and Leishmania donovani. These compounds demonstrated moderate to high activity at concentrations up to 300 µM .
Structure-Activity Relationships (SAR)
The biological evaluation of this compound and its analogs has revealed important insights into their SAR. Modifications on the benzene ring and the cyclohexyl moiety have been shown to influence the potency and selectivity against specific pathogens. For instance, the presence of hydroxyl groups enhances solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
- Anti-Plasmodial Activity : In a comparative study of several benzamide derivatives, this compound was tested against P. falciparum K1 isolate. It exhibited significant inhibitory effects, suggesting potential as an antimalarial agent .
- Larvicidal Activity : A preliminary bioassay indicated that related compounds showed promising larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L, indicating potential applications in vector control .
- Fungal Inhibition : The compound also demonstrated antifungal properties in studies where it was tested against several fungal strains. Specific derivatives exhibited over 90% inhibition against Botrytis cinerea, highlighting their potential in agricultural applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, salicylamide derivatives can react with activated acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) in the presence of pyridine and dichloromethane to form benzamide backbones . Additionally, condensation of 3-aminobenzoic acid derivatives with chiral cyclohexylamine moieties using coupling agents like DCC and DMAP ensures stereochemical fidelity . Purification often involves preparative HPLC or recrystallization from methanol .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and stereochemistry (e.g., δ 11.63 ppm for hydroxyl protons in DMSO-d6) .
- HPLC : Validates purity (>95% for biological assays) .
- HRMS : Confirms molecular weight accuracy (e.g., 332.1129 [M+H]+) .
- X-ray crystallography : Optional for resolving absolute configuration of chiral centers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the cyclohexyl group with other chiral amines (e.g., aryl or bicyclic amines) to assess binding affinity changes .
- Functional group modulation : Introduce electron-withdrawing groups (e.g., nitro) or hydrogen-bond donors (e.g., amino) on the benzamide ring to evaluate solubility and target interactions .
- Use control compounds : Compare activity against analogs lacking the 2-hydroxy group or with altered stereochemistry (e.g., (1S,2S)-cyclohexyl) .
Q. What experimental strategies address contradictions between solubility and biological activity data?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug formulations (e.g., ester derivatives) without altering core pharmacophores .
- Parallel assays : Conduct dose-response curves in both aqueous buffers and serum-containing media to differentiate intrinsic activity from solubility artifacts .
- Molecular dynamics simulations : Predict hydration effects on the compound’s conformation and membrane permeability .
Q. How does the (1R,2R)-stereochemistry of the cyclohexyl group influence target binding?
- Methodological Answer :
- Chiral resolution : Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) or chiral HPLC separation .
- Docking studies : Use software like AutoDock Vina to model interactions between the (R,R)-configuration and hydrophobic pockets of target proteins (e.g., cyclooxygenase-2) .
- Biological validation : Compare IC50 values of enantiomers in enzyme inhibition assays (e.g., COX-2) to confirm stereospecificity .
Q. What in vitro assays are suitable for evaluating anti-inflammatory or antimicrobial potential?
- Methodological Answer :
- Anti-inflammatory : Measure COX-1/COX-2 inhibition via fluorometric kits or prostaglandin E2 (PGE2) ELISA in LPS-stimulated macrophages .
- Antimicrobial : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Cell viability : Use MTT assays to exclude cytotoxicity in HEK-293 or RAW 264.7 cells .
Q. How can computational methods predict metabolic stability and off-target effects?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP450 oxidation of the amino group) and blood-brain barrier permeability .
- Off-target screening : Dock the compound against kinase or GPCR libraries (e.g., PDSP Ki Database) to identify unintended interactions .
- MD simulations : Assess binding persistence in target active sites over 100-ns trajectories to prioritize stable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
